molecular formula C14H22O2 B12655925 Einecs 275-744-4 CAS No. 71648-17-4

Einecs 275-744-4

Cat. No.: B12655925
CAS No.: 71648-17-4
M. Wt: 222.32 g/mol
InChI Key: MQTAGIYIVBMTBT-RCJDLMDHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate typically involves the esterification of geraniol with crotonic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is often used in research to develop new pharmaceuticals and agrochemicals .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including infections and inflammatory conditions .

Industry

Industrially, (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate is used in the manufacture of fragrances and flavors. Its pleasant aroma makes it a popular ingredient in perfumes and food additives .

Mechanism of Action

The mechanism of action of (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (,Z)-3,7-dimethyl-2,6-octadienyl 2-butenoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

CAS No.

71648-17-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate

InChI

InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3/b7-5+,13-10-

InChI Key

MQTAGIYIVBMTBT-RCJDLMDHSA-N

Isomeric SMILES

C/C=C/C(=O)OC/C=C(/C)\CCC=C(C)C

Canonical SMILES

CC=CC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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